molecular formula C15H10BrFN2OS2 B10922064 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B10922064
M. Wt: 397.3 g/mol
InChI Key: SJNVPTQLFPPKRS-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole moiety, along with the bromo and fluoro substituents, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Thioether Formation: The benzothiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-bromo-2-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the bromo or fluoro substituents.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.

    Material Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with the active site of enzymes, while the bromo and fluoro substituents can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the bromo and fluoro substituents, resulting in different biological activity.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide: Contains a chloro substituent instead of bromo, which may alter its chemical and biological properties.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents, which can enhance its biological activity and specificity. The combination of these substituents with the benzothiazole moiety provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H10BrFN2OS2

Molecular Weight

397.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C15H10BrFN2OS2/c16-9-5-6-11(10(17)7-9)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20)

InChI Key

SJNVPTQLFPPKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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